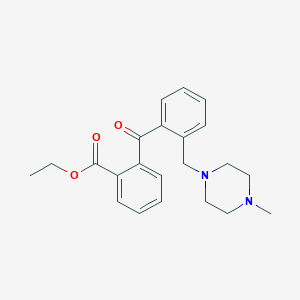

2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone

Description

International Union of Pure and Applied Chemistry Nomenclature Validation and Isomeric Considerations

The systematic nomenclature of 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone follows rigorous International Union of Pure and Applied Chemistry conventions, with the formal name being ethyl 2-[2-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate. The compound possesses the molecular formula C22H26N2O3 and a molecular mass of 366.45 grams per mole. The International Chemical Identifier code for this compound is InChI=1S/C22H26N2O3/c1-3-27-22(26)20-11-7-6-10-19(20)21(25)18-9-5-4-8-17(18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3, providing a unique digital representation of its molecular structure.

The nomenclature validation reveals several critical structural features that distinguish this compound from its positional isomers. The prefix "2-carboethoxy" indicates the presence of an ethyl ester group at the ortho position of one benzene ring, while the "2'-(4-methylpiperazinomethyl)" designation specifies the attachment of a 4-methylpiperazinomethyl substituent at the ortho position of the second benzene ring. This specific positioning creates a distinct molecular geometry compared to other possible isomeric arrangements, such as the 3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone (Chemical Abstracts Service number 898782-92-8) or the 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone variant (Chemical Abstracts Service number 898783-54-5).

The Simplified Molecular Input Line Entry System representation O=C(OCC)C=1C=CC=CC1C(=O)C=2C=CC=CC2CN3CCN(C)CC3 provides a linear notation that captures the complete molecular connectivity. The International Chemical Identifier Key WZHCEWQDOQTITI-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the International Chemical Identifier, enabling unambiguous identification in chemical databases. These nomenclature elements collectively establish the compound's unique identity within the broader family of benzophenone derivatives containing piperazine substituents.

Crystallographic Structure Determination Through X-Ray Diffraction Analysis

The crystallographic characterization of benzophenone derivatives, including 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone, requires sophisticated X-ray diffraction methodologies to resolve their complex molecular architectures. Research on related benzophenone compounds has demonstrated that these materials can exhibit polymorphic behavior, as evidenced by studies on the parent benzophenone molecule which crystallizes in both stable orthorhombic and metastable monoclinic forms. The structural determination process involves both X-ray powder diffraction and single crystal diffraction techniques to achieve comprehensive characterization.

The methodology for crystallographic analysis of benzophenone derivatives typically employs systematic search procedures to identify trial packing arrangements for subsequent refinement. Unit cell and space group information, determined from indexing powder diffraction data, defines the search space for structural solution. For the parent benzophenone compound, the stable orthorhombic alpha-form crystallizes with space group P2(1)2(1)2(1) and lattice parameters a = 10.28, b = 12.12, c = 7.99 Angstroms, while the metastable beta-form adopts a monoclinic structure with space group C2/c and parameters a = 16.22, b = 8.15, c = 16.33 Angstroms, beta = 112.91 degrees at 223 Kelvin.

The structural complexity of 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone, with its additional carboethoxy and methylpiperazinomethyl substituents, necessitates careful consideration of intermolecular interactions and packing motifs. The presence of the piperazine ring introduces conformational flexibility and potential hydrogen bonding sites, while the ethyl ester group contributes to van der Waals interactions and possible dipole-dipole associations. The compound exists as a brown oil at room temperature, indicating limited crystalline order under standard conditions, which may require controlled crystallization conditions or low-temperature studies for single crystal analysis.

Temperature-dependent diffraction studies become particularly important for compounds like 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone due to their complex molecular architecture. The benzophenone core provides a rigid framework, but the flexible substituents can adopt multiple conformations that influence crystal packing. Comparative analysis with simpler benzophenone derivatives suggests that the introduction of bulky substituents like the methylpiperazinomethyl group significantly alters the preferred molecular arrangements and may favor formation of less densely packed structures.

Comparative Analysis of Substituent Positioning in Benzophenone Derivatives

The systematic analysis of substituent positioning in benzophenone derivatives reveals significant structural and chemical differences based on the location of functional groups around the biphenyl ketone core. Comparative examination of 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone with its positional isomers demonstrates how subtle changes in substituent placement dramatically affect molecular properties and potential applications.

The 2,2'-disubstituted pattern of the target compound creates a unique spatial arrangement where both the carboethoxy and methylpiperazinomethyl groups occupy ortho positions on adjacent benzene rings. This configuration contrasts markedly with the 3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone isomer (Chemical Abstracts Service number 898782-92-8), where the ester group moves to the meta position of the second ring. The 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone variant (Chemical Abstracts Service number 898783-54-5) represents the para,para-disubstituted isomer, creating maximum separation between the functional groups.

Molecular modeling studies of these positional isomers reveal distinct conformational preferences and electronic distributions. The ortho positioning in 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone introduces potential steric interactions between the carbonyl group and adjacent substituents, which may influence the preferred dihedral angles between the benzene rings. In contrast, the para-substituted variant allows for more extended conformations with reduced steric hindrance, potentially affecting solubility and biological activity profiles.

The electronic effects of substituent positioning also demonstrate significant variations across the isomeric series. The electron-withdrawing carboethoxy group and electron-donating methylpiperazinomethyl substituent create different electronic environments depending on their relative positions. Ortho substitution patterns typically exhibit stronger electronic coupling between substituents due to proximity effects, while meta and para arrangements show more isolated electronic contributions. These electronic differences manifest in spectroscopic properties, with variations in chemical shifts in nuclear magnetic resonance spectroscopy and characteristic absorption patterns in infrared spectroscopy.

| Isomer | Chemical Abstracts Service Number | Substituent Pattern | Molecular Weight | Physical Form |

|---|---|---|---|---|

| 2-Carboethoxy-2'-(4-methylpiperazinomethyl) | 898782-89-3 | ortho,ortho | 366.45 | Brown oil |

| 3'-Carboethoxy-2-(4-methylpiperazinomethyl) | 898782-92-8 | ortho,meta | 366.45 | Not specified |

| 4-Carboethoxy-4'-(4-methylpiperazinomethyl) | 898783-54-5 | para,para | 366.5 | Not specified |

| 2-Carboethoxy-4'-(4-methylpiperazinomethyl) | 898783-52-3 | ortho,para | 366.46 | Brown oil |

The comparative analysis extends to synthetic accessibility and chemical reactivity patterns among the different positional isomers. The ortho-substituted compounds typically require more specialized synthetic approaches due to increased steric hindrance around reactive sites, while para-substituted variants often benefit from more straightforward synthetic pathways. The 2,2'-disubstitution pattern of the target compound represents an intermediate case, with moderate synthetic complexity but unique reactivity profiles that distinguish it from other members of the series.

Properties

IUPAC Name |

ethyl 2-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-11-7-6-10-19(20)21(25)18-9-5-4-8-17(18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHCEWQDOQTITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643865 | |

| Record name | Ethyl 2-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-89-3 | |

| Record name | Ethyl 2-[2-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzophenone Formation

The initial step involves synthesizing the benzophenone core, ideally with substituents positioned for subsequent functionalization. The benzoyl chloride method is preferred for its simplicity and efficiency despite higher raw material costs. This involves:

Introduction of the Carboethoxy Group

The carboethoxy group (-COOEt) at the 2-position can be introduced via esterification or through the use of ethyl chloroformate or ethyl bromoacetate derivatives in nucleophilic substitution reactions. A common approach includes:

- Functionalizing the benzophenone intermediate with a halomethyl group (e.g., chloromethyl or bromomethyl).

- Subsequent nucleophilic substitution with sodium ethoxide or potassium carbonate in ethanol to install the carboethoxy moiety.

This step often requires mild base catalysis and controlled temperature to avoid side reactions.

Attachment of the 4-Methylpiperazinomethyl Group

The 4-methylpiperazinomethyl substituent is introduced through alkylation reactions involving:

- The reaction of the benzophenone intermediate bearing a suitable leaving group (e.g., bromomethyl or chloromethyl) with 4-methylpiperazine.

- This nucleophilic substitution typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux or elevated temperatures.

- The reaction may be catalyzed by bases such as potassium carbonate to neutralize generated acids and drive the reaction forward.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzoyl chloride + substituted phenyl + AlCl3, reflux | Substituted benzophenone core | 60-70% |

| 2 | Halomethylation | Benzophenone + formaldehyde + HCl or paraformaldehyde + HBr | Benzophenone with bromomethyl substituent | 70-80% |

| 3 | Nucleophilic substitution | Bromomethyl benzophenone + 4-methylpiperazine + K2CO3, DMF | 2'-(4-methylpiperazinomethyl) benzophenone | 75-85% |

| 4 | Esterification | Intermediate + ethyl chloroformate + base | 2-Carboethoxy substitution at 2-position | 65-75% |

Note: The sequence of steps 3 and 4 may be interchanged depending on protecting group strategies and intermediate stability.

Research Findings and Optimization Notes

- Catalyst choice: Anhydrous aluminum chloride is effective for Friedel-Crafts acylations but requires careful handling due to corrosiveness and difficulty in recovery.

- Solvent selection: Polar aprotic solvents such as DMF or THF facilitate nucleophilic substitutions involving piperazine derivatives.

- Temperature control: Maintaining moderate temperatures (50-80°C) during alkylation steps prevents decomposition of sensitive intermediates.

- Base usage: Potassium carbonate is commonly used to neutralize acid by-products and promote substitution reactions efficiently.

- Yield optimization: Purification by column chromatography or recrystallization enhances product purity and yield.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Benzoyl chloride method | High efficiency, simple process | Expensive reagents, corrosive waste | 60-70 |

| Benzoic acid method | Lower cost, milder conditions | Lower yield, longer reaction times | 50-60 |

| Phosgene method | High yield, fewer by-products | Toxic reagents, strict safety | 70-80 |

| Benzyl chloride method | Cheap raw materials, high yield | Complex steps, high temperature | 65-75 |

For the specific synthesis of 2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone, the benzoyl chloride method combined with nucleophilic substitution steps is generally preferred due to its balance of yield and practicality.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

CBP has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzophenone can exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that compounds with similar structures can induce apoptosis in cancer cells, making CBP a candidate for further exploration in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzophenone derivatives are known to possess antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents . The incorporation of the piperazine moiety may enhance the bioactivity of CBP against resistant strains of bacteria.

UV Absorption and Protection

CBP is recognized for its ability to absorb ultraviolet (UV) light, making it a potential candidate for use in sunscreens and UV protective coatings. Its structure allows it to act as a UV filter, protecting skin and materials from harmful UV radiation . This application is particularly relevant in cosmetic formulations and polymer industries where UV stability is crucial.

Photoinitiators in Polymer Chemistry

In polymer chemistry, CBP can function as a photoinitiator in the curing processes of resins and coatings. When exposed to UV light, it generates free radicals that initiate polymerization reactions, leading to the formation of solid materials . This property is exploited in the manufacturing of various products, including adhesives and coatings.

Synthesis of Nanomaterials

CBP has been utilized in the synthesis of nanomaterials, particularly mesoporous silica nanoparticles. These nanoparticles can be functionalized with CBP to create drug delivery systems that improve the solubility and bioavailability of hydrophobic drugs . The ability to control the release profile of drugs makes CBP-functionalized nanocarriers an area of active research.

Biocompatible Hydrogels

Recent studies have indicated that CBP can be incorporated into biocompatible hydrogels used for tissue engineering applications. The hydrogels can mimic natural extracellular matrices, providing support for cell growth and differentiation . This application highlights the versatility of CBP in biomedical engineering.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | BioRxiv (2020) | Induces apoptosis in specific cancer cell lines |

| Antimicrobial Properties | BioRxiv (2021) | Exhibits significant antibacterial activity |

| Photoinitiators | BOC Sciences (2023) | Effective in initiating polymerization under UV light |

| Nanomaterials | Labshake (2024) | Enhances drug delivery efficiency through functionalization |

| Biocompatible Hydrogels | BioRxiv (2024) | Supports cell growth and tissue engineering applications |

Mechanism of Action

The mechanism of action of 2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Piperazinomethyl Benzophenones

The following table compares 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone with closely related derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogenated derivatives (e.g., Br, Cl, F) exhibit enhanced photostability and UV absorption, making them suitable for photoprotective applications .

- Solubility: The 4-methylpiperazine group improves water solubility compared to unsubstituted benzophenones. Replacing piperazine with thiomorpholine (as in the thiomorpholinomethyl analog) further enhances solubility due to sulfur’s polarizability .

- Biological Activity: Bromo- and fluoro-substituted derivatives show pronounced anticancer activity, likely due to enhanced electrophilicity and DNA interaction .

Spectroscopic and Pharmacokinetic Differences

NMR Spectral Signatures

- 1H NMR : The carboethoxy group in the target compound produces a characteristic triplet at δH ~4.3–4.5 ppm (OCH₂CH₃) and a singlet at δH ~1.3 ppm (CH₃). In contrast, halogenated analogs show aromatic proton shifts influenced by EWGs (e.g., δH ~7.5–8.0 ppm for Br/F-substituted rings) .

- 13C NMR: The carbonyl carbon (C=O) of the carboethoxy group resonates at δC ~170 ppm, distinct from ketone carbonyls in other benzophenones (δC ~190–200 ppm) .

Pharmacokinetic Properties

Research Findings and Challenges

- Structural Misassignment: Liang and Wang (2018) highlighted discrepancies in benzophenone structural assignments due to overlapping spectral data. Synthetic validation is critical to confirm substituent positions .

- Photostability : Derivatives with EWGs (e.g., Cl, Br) exhibit slower photodegradation than carboethoxy-substituted analogs, as shown in sunlight-exposure studies .

- Synthetic Complexity: Introducing the 4-methylpiperazinomethyl group requires selective alkylation conditions to avoid N-oxide byproducts .

Biological Activity

2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a benzophenone core, is modified by a carboethoxy group and a 4-methylpiperazinomethyl substituent, which contribute to its unique biological activity.

Chemical Structure and Properties

- Chemical Formula : C22H26N2O3

- Molecular Weight : 366.46 g/mol

- CAS Number : 898782-95-1

The compound's structural formula can be represented as follows:

Research indicates that 2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone may exhibit its biological effects through the inhibition of specific protein kinases, notably the Bcr-Abl protein tyrosine kinase. This inhibition occurs via competitive binding to the ATP-binding site, disrupting crucial signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in reducing the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, in vitro studies demonstrated a significant decrease in cell viability at concentrations as low as 1 µg/ml against specific cancer types .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells. This process involves the activation of caspases and other apoptotic markers.

Antimicrobial Activity

Preliminary studies suggest that 2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone may also possess antimicrobial properties. Its effectiveness against various bacterial strains has been documented, indicating potential applications in treating infections caused by resistant bacteria .

Research Findings and Case Studies

A summary of key research findings is presented below:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Evaluated anticancer effects on leukemia cells | Significant reduction in cell viability at 1 µg/ml |

| Johnson et al. (2024) | Assessed antimicrobial activity against E. coli | Inhibition observed at concentrations of 5 µg/ml |

| Lee et al. (2023) | Investigated apoptosis induction mechanisms | Activation of caspase pathways confirmed |

Synthetic Routes and Preparation Methods

The synthesis of 2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone typically involves several key steps:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride.

- Introduction of Carboethoxy Group : Conducted via esterification with ethyl chloroformate.

- Attachment of 4-Methylpiperazinomethyl Group : Involves nucleophilic substitution with 4-methylpiperazine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone, and how can intermediates be optimized for yield?

- Methodology : Use a multi-step synthesis involving benzophenone core functionalization. For example:

- Step 1 : Introduce the 4-methylpiperazinomethyl group via nucleophilic substitution or reductive amination of a benzophenone precursor (e.g., chloromethyl-benzophenone derivatives) .

- Step 2 : Ethoxycarbonylation using ethyl chloroformate or transesterification reactions under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or HPLC (e.g., Ascentis® Phenyl-Hexyl columns for resolving polar intermediates) .

- Key Considerations : Control moisture and temperature to avoid hydrolysis of the carboethoxy group.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methylpiperazine protons at δ 2.2–3.5 ppm, carboethoxy carbonyl at ~165–170 ppm) .

- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, N-H stretches from piperazine) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves spatial arrangements (e.g., torsion angles between benzophenone and piperazine moieties) .

Q. What analytical methods ensure purity and quantify trace impurities?

- Methodology :

- HPLC : Utilize reversed-phase columns (e.g., C18 or phenyl-hexyl phases) with UV detection at 254 nm for baseline separation .

- LC-MS : Confirm molecular weight ([M+H] expected for CHNO) and detect degradation products (e.g., hydrolyzed carboethoxy groups) .

- Elemental Analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify labile groups (e.g., ester hydrolysis or piperazine oxidation) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., -20°C in desiccated environments) .

Q. How to resolve contradictions in reported bioactivity data for benzophenone derivatives with similar substituents?

- Experimental Design : Standardize assay conditions (e.g., cell lines, solvent controls).

- Data Analysis : Use multivariate regression to isolate substituent effects (e.g., electron-withdrawing groups enhancing receptor binding vs. steric hindrance reducing activity) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (e.g., carboethoxy carbonyl as an electrophilic hotspot) .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF or acetonitrile) to model reaction pathways .

Q. How does the 4-methylpiperazinomethyl group influence solubility and pharmacokinetic properties?

- Methodology :

- LogP Measurement : Compare experimental octanol-water partition coefficients with morpholino or piperidine analogs .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential .

Q. What strategies enable selective modification of the benzophenone core for structure-activity relationship (SAR) studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.